Lipophilicity Enhancement: Quantified Increase in LogP vs. Unsubstituted Analog
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde demonstrates significantly higher calculated lipophilicity compared to the unsubstituted 4-(1H-pyrazol-1-yl)benzaldehyde [1]. This difference in LogP is a direct consequence of the additional methyl group and can influence membrane permeability and binding pocket accommodation in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.64 (LogP) or 1.99 (LogP) depending on computational method |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)benzaldehyde: XLogP3-AA = 1.7 |
| Quantified Difference | Increase of 0.94 LogP units (Hit2Lead) or 0.29 LogP units (XLogP3) |
| Conditions | In silico prediction (XLogP3, PubChem; proprietary Hit2Lead algorithm) |
Why This Matters
The increased LogP of the methylated analog (up to 0.94 units) can be a decisive factor in optimizing passive diffusion and target engagement, making it a preferred building block when designing molecules with improved cell permeability.
- [1] PubChem. (2025). 4-(1H-Pyrazol-1-yl)benzaldehyde. Compound Summary, CID 2776477. Computed Properties. View Source
